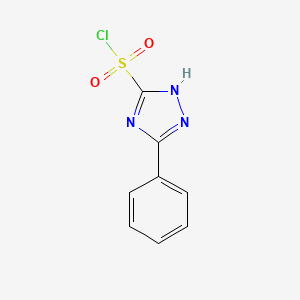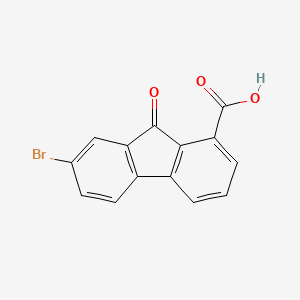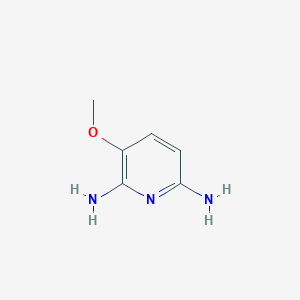![molecular formula C21H17NO B3237186 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine CAS No. 1381985-63-2](/img/structure/B3237186.png)
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Übersicht
Beschreibung
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent optoelectronic characteristics .
Vorbereitungsmethoden
The synthesis of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine typically involves the fusion of acridine and benzofuran moieties. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9,9-dimethyl-9,10-dihydroacridine with a phenyl moiety can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in organic electronics.
Wissenschaftliche Forschungsanwendungen
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: Its primary application is in the development of OLEDs, where it serves as a host material for phosphorescent emitters, contributing to high efficiency and stability
Wirkmechanismus
The mechanism by which 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine exerts its effects is primarily related to its electronic structure. The compound’s rigid planar structure facilitates efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include interactions with dopant molecules, leading to efficient emission of light .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs but with different emission properties.
12,12-Dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine: Another derivative with unique optoelectronic properties
Compared to these compounds, 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine stands out due to its superior thermal stability and balanced carrier transport properties, making it highly effective in reducing efficiency roll-off in OLED applications .
Eigenschaften
IUPAC Name |
21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGNQMGWGXVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)






![Methyl 3-(1h-benzo[d]imidazol-1-yl)benzoate](/img/structure/B3237177.png)




